Product packaging for A 1120(Cat. No.:CAS No. 1152782-19-8)

A 1120

Cat. No.: B1666370
CAS No.: 1152782-19-8
M. Wt: 392.4 g/mol
InChI Key: MEAQCLPMSVEOQF-UHFFFAOYSA-N
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Description

A 1120 is a nonretinoid antagonist of retinol-binding protein 4 (RBP4), developed for research into retinal diseases such as atrophic age-related macular degeneration (AMD) and Stargardt disease . Its primary mechanism of action involves a high-potency binding to RBP4 in the serum, thereby antagonizing the retinol-induced interaction between RBP4 and transthyretin (TTR) . This disruption reduces the uptake of serum retinol by the retinal pigment epithelium (RPE), which in turn leads to a significant decrease in the formation and accumulation of cytotoxic lipofuscin bisretinoids like A2E, which are associated with retinal degeneration . Preclinical studies demonstrate that this compound treatment can reduce serum RBP4 levels by approximately 75% and correspondingly lower ocular levels of lipofuscin fluorophores without inhibiting RPE65 isomerohydrolase activity or altering the kinetics of dark adaptation . Furthermore, unlike retinoid-based RBP4 antagonists such as fenretinide, this compound does not act as an RARα agonist, indicating a potentially more favorable safety profile for research applications . This profile makes this compound a critical research tool for investigating the visual cycle and developing therapeutic strategies for diseases characterized by excessive lipofuscin accumulation. Please Note: A separate and distinct compound, TPST-1120, is an oral, selective PPARα antagonist currently in clinical development as an anti-cancer therapeutic . Its mechanism and applications are not related to those of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19F3N2O3 B1666370 A 1120 CAS No. 1152782-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[2-(trifluoromethyl)phenyl]piperidine-1-carbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c21-20(22,23)16-7-3-1-5-14(16)13-9-11-25(12-10-13)19(28)24-17-8-4-2-6-15(17)18(26)27/h1-8,13H,9-12H2,(H,24,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAQCLPMSVEOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2C(F)(F)F)C(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152782-19-8
Record name 1152782-19-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Compound a 1120 Ii: Retinol Binding Protein 4 Antagonist Research

Molecular Mechanism of Action as an RBP4 Antagonist

A1120 exerts its biological effects primarily by interfering with the normal physiological function of RBP4, a key transporter of retinol (B82714) (vitamin A) in the bloodstream.

Specific Interactions with Retinol-Binding Protein 4 (RBP4)

A1120 acts as a high-affinity ligand for RBP4, demonstrating a binding affinity (Ki) of 8.3 nM fishersci.comfishersci.cawikipedia.org. It is classified as a non-retinoid compound, meaning its chemical structure is distinct from that of vitamin A derivatives fishersci.cawikipedia.orgscitechdevelopment.com. In vitro studies have shown A1120 to have an IC50 of 90 nM for human RBP4 and 66 nM for mouse RBP4, indicating potent binding to the protein wikipedia.orglabsolu.ca. The co-crystal structure of RBP4 with A1120 reveals that A1120 binds at the retinol-binding site within RBP4 fishersci.cafishersci.com.

Selectivity Profile Against Other Biological Targets

A1120 exhibits a favorable selectivity profile compared to other RBP4 antagonists like fenretinide (B1684555). Notably, A1120 is not a retinoid and does not act as a Retinoic Acid Receptor alpha (RARα) agonist wikipedia.orguni.lu. This characteristic is significant as it suggests that A1120 may avoid retinoid-associated side effects, such as nyctalopia and delayed dark adaptation, which can be observed with retinoid-based compounds wikipedia.orguni.lufishersci.ca. Furthermore, A1120 has been shown not to inhibit RPE65-mediated isomerohydrolase activity, another enzyme involved in the visual cycle wikipedia.orguni.lu. Specific data regarding its selectivity against other biological targets such as CRBP1, G protein-coupled receptors, kinases, or other enzymes are not extensively detailed in the provided research.

Disruption of Protein-Protein Interactions (RBP4-Transthyretin)

A crucial aspect of A1120's mechanism of action is its ability to disrupt the interaction between RBP4 and its binding partner, transthyretin (TTR) fishersci.comfishersci.cawikipedia.orgscitechdevelopment.comlabsolu.cafishersci.dk. In the serum, RBP4 typically forms a complex with TTR, which increases RBP4's molecular weight and protects it from rapid renal filtration fishersci.dkguidetopharmacology.orgwikidata.org. A1120's binding to RBP4 induces critical conformational changes at the RBP4-TTR interface fishersci.comfishersci.cafishersci.comwikidata.orgnih.gov. These conformational changes, rather than simple steric hindrance, lead to the dissociation of the RBP4-TTR complex fishersci.cafishersci.com. The uncomplexed RBP4, being of smaller molecular weight, is then rapidly cleared from the circulation by the kidneys scitechdevelopment.comfishersci.cawikidata.orgctdbase.org. This mechanism results in a reduction of circulating RBP4 levels.

Modulation of Intracellular Signaling Pathways (e.g., STRA6/JAK2/STAT3 pathway)

Beyond its direct interaction with RBP4 and TTR, A1120 has been shown to modulate specific intracellular signaling pathways. Research indicates that A1120 significantly inhibits the activation of the Signaling Receptor and Transporter of Retinol 6 (STRA6)/Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway nih.gov. The STRA6 receptor, when bound by holo-RBP4 (retinol-bound RBP4), can activate the JAK2/STAT3 pathway, which is implicated in various cellular processes, including muscle atrophy nih.gov. By antagonizing RBP4, A1120 interferes with this signaling cascade, demonstrating its potential to influence downstream cellular responses regulated by RBP4-STRA6 interactions nih.gov.

Biological Efficacy in Disease Models

A1120 has been evaluated in various animal models to assess its biological efficacy, particularly concerning its impact on retinol and RBP4 levels and its relevance to specific disease pathologies.

Modulation of Systemic Retinol and RBP4 Levels in Animal Models

Administration of A1120 to mice consistently results in a decrease in serum RBP4 and retinol levels fishersci.comfishersci.cafishersci.dkguidetopharmacology.org. This reduction is dose-dependent and has been observed to be comparable to, or even greater than, the effects seen with other RBP4 antagonists like fenretinide fishersci.comfishersci.dk. For instance, a single oral administration of 30 mg/kg A1120 to B6D2F1 mice led to a peak reduction in serum RBP4 and retinol levels approximately 12 hours post-administration fishersci.dkguidetopharmacology.org. In the Abca4−/− mouse model, chronic A1120 administration (30 mg/kg in chow) resulted in a significant 75% reduction in serum RBP4 levels by week 6, correlating with a 30-50% reduction in visual cycle retinoids and ocular levels of lipofuscin fluorophores wikipedia.orguni.lunih.gov.

Table 1: Effect of A1120 on Serum RBP4 and Retinol Levels in B6D2F1 Mice (Single Oral Dose of 30 mg/kg) fishersci.dkguidetopharmacology.org

Time After AdministrationSerum RBP4 Levels (Relative to Vehicle)Serum Retinol Levels (Relative to Vehicle)
4 hoursReducedReduced
12 hoursPeak ReductionPeak Reduction

Table 2: Long-Term Effect of A1120 on Serum RBP4 in Abca4−/− Mice (30 mg/kg in Chow) wikipedia.org

Time PointSerum RBP4 Reduction (compared to Day 0)
Week 364% (Statistically significant, P < 0.05)
Week 675% (Statistically significant, P < 0.05)

This modulation of RBP4 and retinol levels translates into biological effects relevant to certain diseases. A1120 has been shown to significantly reduce the accumulation of lipofuscin bisretinoids in the Abca4−/− mouse model, which is a key pathological feature of atrophic age-related macular degeneration (AMD) and Stargardt disease wikipedia.orguni.lufishersci.canih.gov. The reduction in bisretinoid formation is directly correlated with the lowering of serum RBP4 and visual cycle retinoids, confirming its mechanism of action in these models wikipedia.orguni.lu.

While A1120 effectively lowers RBP4 and retinol, it has been noted that, unlike fenretinide, A1120 did not improve insulin (B600854) sensitivity or reduce basal glucose levels in mice fishersci.comuni.lufishersci.dkguidetopharmacology.org. This suggests that RBP4 lowering alone may not be a sufficient strategy for treating diabetes, and the insulin-sensitizing effects observed with other compounds like fenretinide might be mediated through RBP4-independent mechanisms fishersci.comfishersci.dk.

In the context of muscle atrophy, A1120 demonstrated protective effects in denervation-induced muscle atrophy models in mice. By inhibiting the RBP4-mediated STRA6/JAK2/STAT3 pathway, A1120 ameliorated ectopic fat infiltration and increased myofiber cross-sectional area by 30%, suggesting a potential therapeutic role in muscle degenerative disorders nih.gov.

Impact on Retinal Lipofuscinogenesis and Bisretinoid Accumulation in Ocular Disease Models

A 1120-II has demonstrated significant efficacy in mitigating the accumulation of lipofuscin bisretinoids, a hallmark of several ocular degenerative diseases such as atrophic age-related macular degeneration (AMD) and Stargardt disease. nih.govacs.orgnih.govresearchgate.net The synthesis of these cytotoxic bisretinoids, exemplified by N-retinylidene-N-retinylethanolamine (A2E), is dependent on the influx of retinol from the serum into the retina. acs.orgresearchgate.netnih.govpnas.org

Research findings indicate that administration of this compound-II to Abca4-/- animal models, which are prone to enhanced retinal lipofuscinogenesis, leads to a substantial reduction in bisretinoid formation. nih.govacs.orgnih.govresearchgate.net This effect is directly correlated with a decrease in serum RBP4 levels and a subsequent reduction in visual cycle retinoids. nih.govacs.orgnih.govresearchgate.net Specifically, studies in mice showed a 75% reduction in serum RBP4 and a 30% to 50% decrease in ocular levels of 11-cis retinaldehyde and all-trans retinyl palmitate following this compound-II treatment. nih.govnih.govcore.ac.uk Importantly, this compound-II does not inhibit isomerohydrolase activity in retinal pigment epithelium (RPE) microsomes and does not affect the kinetics of dark adaptation, suggesting a targeted mechanism of action without disrupting essential visual cycle functions. nih.govnih.gov

Table 1: Impact of this compound-II on Retinoid Levels in Ocular Disease Models

ParameterChange with this compound-II Treatment (Mice)Citation
Serum RBP4 Reduction75% nih.govnih.govcore.ac.uk
Ocular 11-cis Retinaldehyde Reduction30-50% nih.govnih.gov
Ocular All-trans Retinyl Palmitate Reduction30-50% nih.govnih.gov
Lipofuscin Bisretinoid AccumulationSignificantly Reduced nih.govacs.orgnih.govresearchgate.net

Effects on Muscle Atrophy and Adipose Infiltration

Beyond its ocular applications, this compound-II has shown promise in addressing muscle atrophy and adipose infiltration. Retinol-Binding Protein 4 (RBP4) is recognized as an adipokine that correlates with sarcopenia, a condition characterized by muscle loss. nih.gov Elevated RBP4 expression has been observed in denervated skeletal muscles. nih.gov

In studies involving wild-type mice subjected to denervation, treatment with this compound-II successfully alleviated denervation-induced myofiber atrophy and reduced fat infiltration in the gastrocnemius muscles. nih.gov This therapeutic effect was evidenced by an increase in muscle weight and a decrease in the expression of key muscle atrophy markers, Atrogin-1 and MuRF1. nih.gov Concurrently, the levels of myogenic regulators, MyoD and MyoG, which are crucial for muscle regeneration and growth, were observed to increase following this compound-II administration. nih.gov Further supporting the role of RBP4 in these processes, genetic knockout of RBP4 was also found to alleviate denervation-induced fatty infiltration and muscle atrophy. nih.gov

Potential in Metabolic Syndrome and Ocular Degeneration Research

This compound-II holds significant potential as a therapeutic agent for various retinal disorders, particularly those involving retinal degeneration, due to its ability to inhibit the formation of cytotoxic bisretinoids. lookchem.com Its application has been specifically investigated for atrophic age-related macular degeneration and Stargardt disease. acs.orgnih.govcore.ac.uk

In the context of metabolic syndrome, this compound-II's role is more nuanced. While it effectively normalizes RBP4 levels in high-fat-diet-fed mice, it has not consistently demonstrated an improvement in metabolic parameters, unlike some other RBP4 antagonists such as fenretinide. nih.govmdpi.comresearchgate.net This observation suggests that the mere reduction of RBP4 levels may not be sufficient to improve insulin and glucose homeostasis in certain metabolic syndrome models. nih.govmdpi.com Further studies with Rpb4-/- mice, which exhibited normal insulin sensitivity and no protection from high-fat diet-induced insulin resistance, reinforce the idea that RBP4 lowering alone might not be a primary strategy for improving the diabetic state in these models. nih.gov

Advanced Methodologies in Pharmacological Research

The comprehensive understanding of this compound-II's pharmacological profile has been achieved through a combination of advanced in vitro and in vivo methodologies, complemented by structural biology approaches.

In Vitro Receptor Binding and Functional Assays

In vitro assays are fundamental for characterizing the interaction of this compound-II with its target, RBP4. These methodologies assess the compound's binding potency, its ability to disrupt the RBP4-transthyretin (TTR) interaction, and its specificity. nih.govnih.govresearchgate.net

This compound-II has exhibited superior in vitro potency in RBP4 binding and RBP4-TTR interaction assays when compared to fenretinide, a prototypic RBP4 antagonist. nih.govnih.govresearchgate.net The compound demonstrates a high affinity for RBP4, with a reported inhibition constant (K_i) of 8.3 nM. medchemexpress.comnih.gov Its half-maximal inhibitory concentration (IC50) values are 90 nM for human RBP4 and 66 nM for mouse RBP4. medchemexpress.com Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are employed to precisely measure the RBP4-TTR interaction. nih.gov Radioligand binding assays are also commonly utilized to determine ligand affinity and binding parameters, as well as to rank compounds based on their binding affinity. oncodesign-services.com Functional assays further assess the biological activity of this compound-II at its target receptors. nih.goveurofinsdiscovery.com

Table 2: In Vitro Binding and Functional Assay Data for this compound-II

Assay TypeParameterValue (this compound-II)TargetCitation
RBP4 BindingK_i8.3 nMRBP4 medchemexpress.comnih.gov
RBP4-TTR InteractionIC5090 nMHuman RBP4 medchemexpress.com
RBP4-TTR InteractionIC5066 nMMouse RBP4 medchemexpress.com
RARα AgonismNo ActivityN/ARARα nih.govnih.govresearchgate.net
RPE65 IsomerohydrolaseNo InhibitionN/ARPE Microsomes nih.govnih.gov

In Vivo Pharmacological Models for Efficacy Assessment

In vivo pharmacological models are indispensable for evaluating the efficacy of this compound-II within complex biological systems, providing critical data on its performance in living organisms. cureraredisease.orgenqubio.comnih.gov

For assessing its impact on retinal lipofuscinogenesis and bisretinoid accumulation, the Abca4-/- mouse model has been extensively utilized. nih.govacs.orgnih.govresearchgate.netcore.ac.uk To investigate its effects on muscle atrophy and adipose infiltration, wild-type mice subjected to denervation have served as relevant models. nih.gov Furthermore, high-fat-diet-fed mice have been employed to study the compound's influence on metabolic parameters. nih.govmdpi.comresearchgate.net Rodent models, including mice and rats, are frequently chosen for these studies due to their manageable size, rapid reproduction rates, and genetic similarities to humans, which allow for the development of comparable disease progressions. cureraredisease.org These in vivo studies are crucial for quantifying efficacy, understanding drug biodistribution, and identifying early signs of toxicity. cureraredisease.orgenqubio.comnih.gov

Structural Biology Approaches to Ligand-Protein Recognition (e.g., Crystal Structures)

Structural biology techniques, particularly X-ray crystallography, have provided invaluable insights into the molecular basis of this compound-II's interaction with RBP4. The analysis of the RBP4-A 1120-II co-crystal structure (e.g., PDB ID 3fmz) has revealed that this compound-II induces critical conformational changes at the interface where RBP4 interacts with transthyretin. nih.gov

These detailed structural analyses show that this compound-II extends through the binding cavity of RBP4, forming key hydrogen bond interactions with specific residues such as Arginine 121 (Arg121), Glutamine 98 (Gln98), and Tyrosine 90 (Tyr90). acs.orgresearchgate.net Comparisons of the loop conformations (specifically β3−β4 and β5−β6) of RBP4 when bound to retinol, fenretinide, and this compound-II (using structures like 3bsz and 3fmz) offer a comprehensive understanding of how different ligands are recognized by and modulate the protein's structure and function. researchgate.net This atomic-level understanding is vital for rational drug design and the development of new RBP4 antagonists.

General Research Methodologies and Applications for Chemical Compounds in Research Contexts Where a 1120 May Refer to a General Identifier

High-Throughput Screening (HTS) of Chemical Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands to millions of chemical compounds against specific biological targets or phenotypic assays. This automated process significantly accelerates the identification of active compounds, such as potential modulators of biological pathways, which could include compounds like A 1120. HTS platforms are designed to minimize manual intervention, increase data acquisition speed, and reduce reagent consumption, making the screening of extensive chemical libraries economically feasible.

The success of HTS campaigns is intrinsically linked to the quality and diversity of the chemical libraries employed. Library design involves curating collections of compounds based on various criteria, including structural diversity, chemical tractability, and known biological relevance. Libraries can range from diverse sets of small molecules to more focused collections, such as fragment libraries, natural product libraries, or targeted libraries designed around specific pharmacophores. Effective library management is crucial, encompassing aspects like compound acquisition, storage under controlled conditions (e.g., low temperature, inert atmosphere to prevent degradation), inventory tracking, and quality control to ensure compound integrity and concentration accuracy. For compounds like this compound, its inclusion in a screening library would necessitate careful consideration of its chemical properties to maintain its stability and solubility during storage and assay conditions.

Ensuring the potency and reproducibility of screening results is paramount in HTS. Methodological considerations include the rigorous optimization of assay conditions, such as buffer composition, temperature, incubation times, and cell density (for cell-based assays). To determine the potency of a compound like this compound, dose-response curves are generated by testing the compound at various concentrations, allowing for the calculation of half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. Reproducibility is addressed through strict quality control measures, including the use of positive and negative controls, Z'-factor calculations to assess assay robustness, and replicate experiments across multiple plates and screening runs. Automation, precise liquid handling, and robust data analysis pipelines further contribute to reducing variability and enhancing the reliability of HTS data.

Phenotypic screening, a key application of HTS, involves identifying compounds that induce a desired change in a cellular or organismal phenotype, rather than directly targeting a specific molecular component. This approach is particularly valuable when the underlying molecular target is unknown or when complex biological processes are being investigated. For instance, a compound like this compound could be screened for its ability to promote neurite outgrowth in neuronal cell cultures, indicating potential neurotrophic activity, or to inhibit biofilm formation by pathogenic bacteria, suggesting antimicrobial properties. Such screens often utilize high-content imaging systems to capture detailed morphological changes or fluorescent reporters to quantify specific biological responses, providing rich datasets for hit identification and characterization.

Advanced Analytical Techniques for Chemical Compound Analysis

Once compounds like this compound are identified through screening or synthesized, advanced analytical techniques are indispensable for their comprehensive characterization, including confirmation of identity, determination of purity, and elucidation of structural features. These techniques provide the foundational data required for understanding a compound's properties and guiding further research and development.

Chromatographic techniques are fundamental for separating and purifying chemical compounds from complex mixtures, a critical step in isolating and characterizing compounds like this compound, especially if they are present in crude extracts or reaction mixtures.

Chromatographic MethodPrimary Separation MechanismTypical Applications
High-Performance Liquid Chromatography (HPLC)Polarity, hydrophobicity, size, chargeSeparation of non-volatile/thermally unstable compounds, purification, quantitative analysis
Gas Chromatography (GC)Volatility, boiling point, interaction with stationary phaseSeparation of volatile/thermally stable compounds, purity analysis, identification
Supercritical Fluid Chromatography (SFC)Polarity, chiralityChiral separations, purification of polar and non-polar compounds, high-speed separations

These techniques are often coupled with detectors like UV-Vis, refractive index, or mass spectrometry to provide both quantitative and qualitative information about the separated components, ensuring the purity and identity of this compound for subsequent studies.

Mass Spectrometry (MS) is an invaluable analytical tool for the characterization of chemical compounds, providing precise information about molecular weight, elemental composition, and structural fragmentation patterns. For a compound like this compound, MS can confirm its molecular mass, aiding in its identification and verification of synthesis. Key applications of MS include:

Molecular Weight Determination : Accurate determination of the exact mass of a compound, often to within a few parts per million, which can confirm its empirical formula.

Structural Elucidation : Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragments. The fragmentation pattern provides crucial information about the compound's connectivity and functional groups, aiding in the full structural characterization of this compound.

Purity Assessment and Impurity Profiling : MS, especially when coupled with chromatography (e.g., LC-MS, GC-MS), can detect and identify impurities in a sample, ensuring the high purity required for biological assays.

Quantification : Quantitative MS techniques, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), are used for precise quantification of compounds in complex matrices, which is essential for pharmacokinetic studies or measuring compound concentrations in biological assays.

The versatility and sensitivity of mass spectrometry make it an indispensable tool for confirming the identity and understanding the structural nuances of chemical compounds like this compound throughout the research pipeline.

Sample Preparation Strategies for Trace Analysis

The accurate quantification and identification of this compound at trace levels in complex matrices, such as biological fluids or environmental samples, necessitate robust sample preparation strategies. The primary goal of sample preparation is to isolate the analyte of interest, remove interfering substances (e.g., proteins, lipids, salts), and often to enrich the analyte to enhance detection sensitivity ijpsjournal.comspectroscopyeurope.comorganomation.commdpi.com.

Common techniques employed for small molecule trace analysis, applicable to this compound, include:

Protein Precipitation (PP) : A rapid and straightforward method, often used as a preliminary step, where proteins are denatured and precipitated, leaving the analyte in the supernatant ijpsjournal.comspectroscopyeurope.com.

Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their differential solubility between two immiscible liquid phases. It is effective for isolating analytes from a complex matrix by transferring them into an organic solvent ijpsjournal.comspectroscopyeurope.comorganomation.com.

Solid Phase Extraction (SPE) : A versatile and widely used technique that selectively retains the analyte on a solid sorbent while impurities are washed away. SPE offers excellent purification and concentration capabilities for trace elements in various samples ijpsjournal.comspectroscopyeurope.comorganomation.commdpi.com.

Microextraction Techniques : These include solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), which are advanced techniques designed to minimize solvent use and sample volume while achieving high enrichment factors ijpsjournal.commdpi.com.

The choice of sample preparation method for this compound would depend on its specific physicochemical properties (e.g., polarity, pKa, thermal stability, molecular weight), the matrix complexity, the required sensitivity, and the subsequent analytical technique spectroscopyeurope.commdpi.com. For trace organic analysis, chromatographic separation coupled with highly sensitive detection methods like mass spectrometry (MS) is paramount univ-rennes.frunivie.ac.atlabmanager.comufz.deresearchgate.net. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), particularly in tandem (LC-MS/MS) or high-resolution (HRMS/MS) configurations, are routinely used due to their ability to detect and quantify minute amounts of compounds with high specificity and accuracy labmanager.comufz.deresearchgate.net.

Illustrative Data Table: Comparison of Sample Preparation Techniques for this compound

TechniqueAdvantagesDisadvantagesTypical Recovery (%)Matrix Effect Reduction
Protein Precipitation (PP)Fast, simple, low cost ijpsjournal.comspectroscopyeurope.comLess selective, potential for co-precipitation ijpsjournal.com70-85Moderate
Liquid-Liquid Extraction (LLE)High selectivity, good clean-up ijpsjournal.comspectroscopyeurope.comSolvent intensive, emulsion formation ijpsjournal.com80-95Good
Solid Phase Extraction (SPE)High selectivity, good enrichment, versatile ijpsjournal.comspectroscopyeurope.commdpi.comMethod development can be complex, cartridge cost ijpsjournal.com85-98Excellent

Toxicological and Safety Assessment Frameworks

Toxicological and safety assessment frameworks are crucial for evaluating the potential undesirable effects of chemical compounds like this compound on physiological functions, especially in relation to anticipated human exposure europa.eualtasciences.comcriver.comich.orgnih.govvivotecnia.comslideshare.net. These assessments aim to identify potential hazards, characterize dose-response relationships, estimate exposure, and ultimately characterize the risk to human health nih.govepa.govepa.govmsu.edupic.inttoxmsdt.commhmedical.comeuropa.eu.

Genetic Toxicology Evaluation

Genetic toxicology studies are conducted to assess the potential of a chemical compound to cause genetic alterations, such as gene mutations or chromosomal aberrations, in somatic and/or germ cells inotiv.comcriver.comscitovation.com. Since DNA-reactive substances can initiate the carcinogenic process, these studies are a fundamental part of the hazard assessment for most products intended for human exposure inotiv.comcriver.com.

The standard battery of genetic toxicology assays typically includes both in vitro and in vivo tests inotiv.comcriver.comwuxiapptec.comnih.gov:

In vitro Bacterial Reverse Mutation Test (Ames Test) : This assay identifies substances that induce gene mutations in bacteria criver.comwuxiapptec.com.

In vitro Mammalian Cell Assays : These tests assess chromosomal damage or gene mutations in cultured mammalian cells. Examples include the in vitro micronucleus assay, in vitro chromosome aberration assay, or mouse lymphoma assay inotiv.comcriver.comwuxiapptec.com.

In vivo Genetic Toxicology Assays : These studies are conducted in whole organisms, typically rodents, to confirm in vitro findings and account for absorption, distribution, metabolism, and excretion (ADME) processes. Common in vivo assays include the micronucleus test and the Comet assay, which detects DNA strand breaks inotiv.comcriver.comnih.gov.

Illustrative Data Table: Typical Genetic Toxicology Battery for this compound

Assay TypeTest NameEndpointExpected Outcome for Non-Genotoxic Compound
In vitroBacterial Reverse Mutation (Ames)Gene mutationsNo significant increase in revertant colonies
In vitroMammalian Cell MicronucleusChromosomal damage (clastogenicity/aneugenicity)No significant increase in micronucleated cells
In vivoRodent MicronucleusChromosomal damage in bone marrow/peripheral bloodNo significant increase in micronucleated polychromatic erythrocytes

Safety Pharmacology Studies on Vital Physiological Systems

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions, particularly focusing on the central nervous system (CNS), cardiovascular system, and respiratory system europa.eualtasciences.comcriver.comich.orgnih.govvivotecnia.comslideshare.netiitri.org. These studies are typically conducted according to international guidelines, such as the ICH S7A and S7B guidelines, to protect clinical trial participants and patients europa.eucriver.comich.orgvivotecnia.comnih.gov.

Central Nervous System (CNS) Safety Pharmacology : Evaluations aim to identify effects on general behavior, locomotion, coordination, sensory/motor reflex responses, and body temperature europa.eualtasciences.comnih.goviitri.orgijcrt.orgresearchgate.net. A common approach involves a Functional Observation Battery (FOB) or modified Irwin's test europa.eualtasciences.comcriver.comvivotecnia.comiitri.org.

Illustrative Research Finding: In a hypothetical FOB study for this compound, observations would include assessments of posture, gait, reactivity to stimuli, and presence of tremors or convulsions.

Cardiovascular System Safety Pharmacology : This assessment is critical due to the potential for drug-induced prolongation of the QT interval, which can lead to life-threatening arrhythmias vivotecnia.cominotiv.com. Studies typically include:

In vitro hERG Assay : Evaluates the compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of QT prolongation risk criver.comnih.govslideshare.netvivotecnia.com.

In vivo Telemetry Studies : Conducted in conscious, unrestrained animals (e.g., dogs, non-human primates) to continuously monitor electrocardiogram (ECG) parameters (heart rate, PR, QRS, QT, QTc intervals), blood pressure, and body temperature europa.eucriver.comnih.govvivotecnia.comiitri.orgvivotecnia.cominotiv.com.

Illustrative Research Finding: An in vitro hERG assay for this compound might show an IC50 value, indicating the concentration at which 50% inhibition of the hERG current occurs. In vivo telemetry data would provide real-time cardiovascular responses.

Illustrative Data Table: Hypothetical In Vitro hERG Assay Results for this compound

CompoundhERG IC50 (µM)
This compound>100
Positive Control0.5

Respiratory System Safety Pharmacology : Studies assess the effects of the compound on respiratory function, including respiratory rate, tidal volume, and minute volume europa.eualtasciences.comnih.goviitri.orgijcrt.orgnih.govscireq.comcreative-biolabs.com. Whole-body plethysmography in conscious animals is a common methodology for these assessments altasciences.comnih.gov.

Illustrative Research Finding: A respiratory safety pharmacology study for this compound might report changes in respiratory rate and tidal volume compared to a vehicle control, indicating potential effects on pulmonary ventilation.

Risk Assessment Methodologies for Chemical Exposure

Chemical risk assessment is a systematic process to characterize potential adverse health effects from human exposures to hazardous agents nih.govmhmedical.com. It integrates information from various toxicological studies to estimate the likelihood of harm under specific exposure conditions nih.govtoxmsdt.com. The process typically involves four key steps nih.govepa.govmsu.edutoxmsdt.commhmedical.com:

Hazard Identification : This step involves determining whether exposure to this compound can cause an increase in the incidence of specific adverse health effects (e.g., organ toxicity, genotoxicity) nih.govepa.govmsu.edutoxmsdt.com. It examines available scientific data to characterize the link between the compound and potential negative effects epa.gov.

Dose-Response Assessment : This step characterizes the quantitative relationship between the dose of this compound and the incidence or severity of adverse effects in exposed populations nih.govmsu.edutoxmsdt.com. This may involve establishing a No Observed Adverse Effect Level (NOAEL) or a benchmark dose nih.gov.

Exposure Assessment : This involves estimating or measuring the magnitude, frequency, and duration of human exposure to this compound nih.govepa.govmsu.edutoxmsdt.com. Approaches can include direct measurement (e.g., personal monitoring), indirect estimation (e.g., scenario evaluation), or exposure reconstruction (e.g., biomonitoring) epa.gov. Factors such as routes of exposure (e.g., inhalation, ingestion, dermal), quantity, and frequency are considered epa.govmsu.edu.

Risk Characterization : The final step integrates information from hazard identification, dose-response assessment, and exposure assessment to develop a qualitative or quantitative estimate of the likelihood that any hazards associated with this compound will be realized in exposed individuals nih.govmsu.edutoxmsdt.com. This step also involves assessing the uncertainties inherent in the risk estimate europa.eu.

Illustrative Data Table: Key Parameters for Exposure Assessment of this compound

ParameterDescriptionData Source (Illustrative)
Exposure Route(s)Inhalation, Dermal, OralProduct use scenarios, environmental monitoring
Exposure DurationAcute, Subchronic, ChronicOccupational data, consumer product usage patterns
Exposure FrequencyDaily, Weekly, IntermittentSurvey data, behavioral studies
Concentration in MediaAmount of this compound in air, water, soil, etc.Analytical measurements, modeling

Future Research Directions and Unexplored Avenues for a 1120 Compounds

Innovations in Material Synthesis and Functionality

Future research in material synthesis for A 1120 compounds will focus on developing more efficient, scalable, and environmentally friendly synthetic routes. Current methods for synthesizing complex organic molecules can be resource-intensive, and innovations could lead to higher yields, reduced by-products, and lower energy consumption. For instance, exploring novel catalytic systems or flow chemistry techniques could significantly streamline the production of this compound and its derivatives. Beyond the synthesis of the compound itself, an unexplored avenue lies in its integration into advanced material systems for targeted delivery and enhanced functionality.

Research could investigate:

Novel Synthetic Methodologies : Development of greener, more atom-economical synthetic pathways for this compound, potentially utilizing photocatalysis, electrochemistry, or biocatalysis to reduce reliance on harsh reagents and conditions.

Formulation into Advanced Drug Delivery Systems : Designing and synthesizing smart biomaterials or nanocarriers (e.g., polymeric nanoparticles, liposomes, or metal-organic frameworks) that can encapsulate this compound for controlled release, improved bioavailability, and targeted delivery to specific tissues or cells mdpi.com. This could involve materials that respond to physiological cues (pH, enzyme activity, temperature) to release the compound precisely at the disease site.

Functionalized Materials for Diagnostic Integration : Developing materials that combine this compound with diagnostic capabilities (theranostics), allowing for simultaneous imaging and therapy, or materials that enable real-time monitoring of drug release and efficacy.

Expansion of Therapeutic Applications and Target Validation

This compound's known activity as an RBP4 ligand and PPARα antagonist opens several avenues for expanding its therapeutic applications beyond its current focus on solid tumors tocris.comclinicaltrials.euascopubs.orgnih.govtargetedonc.com. Future research will aim to thoroughly validate these targets and explore new indications where modulation of RBP4 or PPARα pathways could offer therapeutic benefits.

Key research areas include:

Exploration in Other Oncological Indications : Investigating this compound's efficacy in additional cancer types, particularly those characterized by altered lipid metabolism or immune evasion, given PPARα's role in fatty acid oxidation, angiogenesis, and inflammation ascopubs.orgnih.govtargetedonc.com.

Non-Oncological Applications : Research into metabolic disorders, inflammatory diseases, or ocular conditions where RBP4 or PPARα play a significant role. For example, RBP4 is implicated in insulin (B600854) resistance and type 2 diabetes, suggesting this compound could be explored for these conditions tocris.com.

Deepening Target Validation : Conducting comprehensive studies to fully elucidate the downstream signaling pathways and cellular responses mediated by this compound's interaction with RBP4 and PPARα. This includes identifying potential off-targets and understanding the precise mechanisms of its anti-tumor and other biological activities.

Combination Therapies : Further optimizing combination strategies with other therapeutic agents, such as immune checkpoint inhibitors (e.g., nivolumab), to enhance synergistic effects and overcome resistance mechanisms in various diseases ascopubs.orgnih.govtargetedonc.com.

Integration of Computational and Experimental Approaches in Drug Design

The integration of computational and experimental approaches is paramount for accelerating the discovery and optimization of this compound derivatives bioinfcamp.comresearchgate.netnih.gov. This synergistic strategy can efficiently guide the design of novel compounds with improved potency, selectivity, and pharmacokinetic profiles, while minimizing the need for extensive experimental screening.

Future research will involve:

Structure-Based Drug Design (SBDD) : Utilizing high-resolution structural data of PPARα or RBP4 bound to this compound to design and synthesize novel analogs with enhanced binding affinity and specificity. This involves molecular docking, molecular dynamics simulations, and free energy calculations bioinfcamp.comnih.gov.

Ligand-Based Drug Design (LBDD) : Developing quantitative structure-activity relationship (QSAR) models based on existing this compound analogs to predict the activity of new compounds before synthesis, optimizing their chemical features for desired biological effects nih.gov.

Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery : Employing advanced AI/ML algorithms for virtual screening of large chemical libraries to identify novel scaffolds or hit compounds that interact with this compound's targets. AI can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, accelerating lead optimization researchgate.netnih.gov.

Computational Prediction of Resistance Mechanisms : Using computational models to predict potential drug resistance pathways for this compound in cancer cells, informing the design of next-generation compounds that can circumvent these mechanisms.

Bio-Inspired Design and Advanced Bio-Materials

Bio-inspired design draws lessons from nature's efficient and sustainable solutions to complex problems, offering a unique perspective for the development of this compound-related technologies berkeley.edunsf.govtudelft.nlnih.govuni-stuttgart.de. This approach, combined with advancements in biomaterials, can lead to highly functional and biocompatible systems for therapeutic delivery and interaction within biological environments.

Future research could include:

Mimicking Biological Transport Systems : Designing drug delivery systems for this compound that mimic natural biological transport mechanisms, such as those used by proteins or vesicles, to achieve highly specific cellular uptake and intracellular delivery.

Bio-Inspired Scaffolds for Tissue Engineering : Developing advanced biomaterial scaffolds that incorporate this compound to promote tissue regeneration, particularly in contexts where PPARα or RBP4 modulation influences cellular differentiation or tissue repair. For example, biomaterials that release this compound to modulate local inflammation or angiogenesis for regenerative medicine applications researchgate.net.

Self-Assembling Bio-Materials : Exploring the use of self-assembling peptides or polymers that can incorporate this compound, forming nanostructures that enhance its stability, solubility, and targeted delivery, inspired by natural self-assembly processes in biological systems.

Biomimetic Sensing and Feedback Systems : Integrating this compound into biomimetic systems that can sense disease markers and release the compound in a feedback-controlled manner, similar to how biological systems maintain homeostasis.

Q & A

Q. How can I address unexpected results in this compound stability studies without compromising research integrity?

  • Methodological Answer :
  • Root-cause analysis : Investigate potential contaminants via LC-MS or control experiments.
  • Transparent reporting : Differentiate between "observed anomalies" and "conclusive findings" in discussions.
  • Propose follow-up studies to explore alternative hypotheses (e.g., photodegradation pathways) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.